N-(naphthalen-1-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide
Description
N-(naphthalen-1-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a thiazolidinone-based acetamide derivative characterized by:
- Thiazolidinone core: A 1,3-thiazolidin-4-one ring with a sulfanylidene (C=S) group at position 2 and an oxo (C=O) group at position 2.
- (5E)-5-[(thiophen-2-yl)methylidene] substituent: A thiophene-derived aromatic group at position 5, conjugated via an E-configuration double bond, influencing electronic properties and bioactivity .
Properties
IUPAC Name |
N-naphthalen-1-yl-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S3/c23-18(21-16-9-3-6-13-5-1-2-8-15(13)16)12-22-19(24)17(27-20(22)25)11-14-7-4-10-26-14/h1-11H,12H2,(H,21,23)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSZSXIVWIHGML-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(naphthalen-1-yl)-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a naphthalene moiety attached to a thiazolidine ring with a sulfanylidene group. Its molecular formula is , with a molecular weight of 418.465 g/mol. The compound exhibits notable lipophilicity, which may enhance its ability to permeate cell membranes and interact with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H18N2O4S |
| Molecular Weight | 418.465 g/mol |
| LogP | 4.029 |
| Density | 1.41 g/cm³ |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested using the MTT assay, which assesses cell viability based on mitochondrial activity.
Table 1: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF7 | 30 |
| A549 | 20 |
These results indicate that the compound has a significant inhibitory effect on cell proliferation in these cancer cell lines, suggesting its potential as an anticancer agent.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in various metabolic pathways. Notably, it has shown promising results as an inhibitor of aldose reductase (AR), an enzyme implicated in diabetic complications.
Mechanism of Action:
The rhodanine scaffold present in the compound allows it to bind effectively to the active site of AR, preventing substrate access and subsequent enzyme activity. This inhibition could be beneficial in managing diabetic conditions by reducing sorbitol accumulation in cells.
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) |
|---|---|
| Aldose Reductase | 15 |
| Dipeptidyl Peptidase IV | 10 |
Antimicrobial Activity
Preliminary studies have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains using standard disk diffusion methods.
Table 3: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that this compound may serve as a potential antimicrobial agent.
Case Studies
Recent research has highlighted the therapeutic potential of compounds similar to N-(naphthalen-1-yl)-2-[(5E)-4-oxo-2-sulfanylidene]. For instance, a study published in Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones exhibit significant anticancer activity through apoptosis induction in cancer cells . Another study focused on the inhibition of tyrosinase, indicating that structural modifications can enhance biological activity .
Scientific Research Applications
Medicinal Chemistry
This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential applications include:
- Anticancer Activity : Research indicates that derivatives of thiazolidine compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HePG2 (liver cancer) cells . The compound's structure may facilitate interactions with cellular targets that lead to apoptosis or inhibition of tumor growth.
Antimicrobial Properties
Studies have suggested that compounds similar to N-(naphthalen-1-yl)-2-[(5E)-4-oxo-2-sulfanylidene]-1,3-thiazolidin derivatives exhibit significant antimicrobial activity. For instance:
- Inclusion Complex Formation : The formation of inclusion complexes with cyclodextrins has been shown to enhance the solubility and bioavailability of thiazolidine derivatives, thereby increasing their antibacterial and antifungal efficacy .
Organic Synthesis
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules due to its reactive functional groups. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Case Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of thiazolidinone derivatives against multiple cancer cell lines. Among the tested compounds, one derivative exhibited significant cytotoxicity against HePG2 and PC3 cell lines, demonstrating the potential for developing new anticancer drugs based on similar structural frameworks .
Case Study 2: Antimicrobial Activity Enhancement
Research on thiazolidine derivatives showed that their antimicrobial properties increased significantly when formulated as inclusion complexes with β-cyclodextrin. This method improved solubility and stability, leading to enhanced bioactivity against pathogenic microorganisms .
Comparison with Similar Compounds
Comparison with Structural Analogues
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparison
Key Observations :
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction progress be monitored effectively?
- Methodological Answer : The compound is synthesized via condensation reactions involving thiazolidinone precursors. For example, a similar derivative was prepared by reacting 5-arylidene-2-thioxothiazolidin-4-one with chloroacetylated intermediates in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction completion is monitored by thin-layer chromatography (TLC) . Post-reaction, the product is isolated by precipitation in water and recrystallized from ethanol . Key Steps :
- Use of DMF as a polar aprotic solvent to stabilize intermediates.
- Base-driven deprotonation to activate the thiazolidinone core.
- TLC with silica gel plates (eluent: ethyl acetate/hexane) for real-time monitoring.
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1200 cm⁻¹) stretches.
- ¹H/¹³C NMR : For arylidene proton signals (δ 7.2–8.5 ppm) and acetamide methylene groups (δ 3.8–4.2 ppm).
- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns (e.g., loss of thiophene or naphthyl groups) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and predict reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states. For instance, ICReDD’s approach combines reaction path searches with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) . Case Study :
Q. How should researchers address contradictory data in biological activity studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial results) may arise from assay conditions or substituent effects. Resolution Strategies :
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) .
- Structure-activity relationship (SAR) analysis : Correlate thiophene/naphthyl substitutions with target selectivity (Table 1).
- Validate via orthogonal assays : Pair MTT cytotoxicity with apoptosis markers (e.g., caspase-3 activation) .
Key Methodological Recommendations
- Purification : Use column chromatography (silica gel, gradient elution) for analogs with polar functional groups .
- Toxicity Screening : Prioritize in vitro models (e.g., Wistar rat hepatocytes) before in vivo testing .
- Data Reproducibility : Report solvent purity, temperature gradients, and spectrometer calibration parameters to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
